
N-(2-Aminoethyl)-3-chlorobenzamide
Overview
Description
N-(2-Aminoethyl)-3-chlorobenzamide is an organic compound that features a benzamide core substituted with a 3-chloro group and an N-(2-aminoethyl) side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Aminoethyl)-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to modulation of their activity. The chloro group can also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)-glycine
Uniqueness
N-(2-Aminoethyl)-3-chlorobenzamide is unique due to the presence of both the chloro and aminoethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
N-(2-Aminoethyl)-3-chlorobenzamide, a compound of interest in pharmacological research, has garnered attention for its potential biological activities, particularly as a monoamine oxidase-B (MAO-B) inhibitor and a dopamine uptake transporter (DAT) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its benzamide structure with an aminoethyl side chain and a chlorine substituent at the 3-position. This structural configuration is significant as it influences the compound's interaction with biological targets.
1. MAO-B Inhibition
this compound has been identified as a reversible inhibitor of MAO-B. This enzyme is crucial for the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound can potentially increase dopamine levels in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson's disease.
- Competitive Inhibition : The compound acts as a competitive inhibitor, meaning it competes with natural substrates for binding to the enzyme. Studies indicate that this inhibition is time-dependent but reversible, allowing for potential recovery of enzyme activity post-treatment.
2. DAT Inhibition
Additionally, this compound has demonstrated inhibitory effects on the dopamine uptake transporter (DAT). This inhibition can lead to increased levels of dopamine in the synaptic cleft, influencing mood and motor function.
- Experimental Evidence : Research involving rat striatal tissue has shown that this compound effectively inhibits dopamine reuptake, supporting its potential application in treating conditions such as attention deficit hyperactivity disorder (ADHD) and other dopaminergic disorders.
Case Studies and Experimental Data
A variety of studies have explored the pharmacological effects of this compound:
- In Vivo Studies : In rat models, administration of this compound resulted in significant increases in extracellular dopamine levels, suggesting enhanced dopaminergic signaling.
- Dose-Response Relationships : The effectiveness of this compound has been evaluated through dose-response studies, indicating that higher concentrations correlate with increased inhibition of both MAO-B and DAT activities .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | MAO-B Inhibition | DAT Inhibition | Notes |
---|---|---|---|
This compound | Yes | Yes | Reversible inhibitor; potential for neuroprotection |
N-(2-Aminoethyl)-4-chlorobenzamide | Yes | Yes | Similar mechanism but different potency |
Lazabemide | Yes | Moderate | Selective MAO-B inhibitor; used clinically |
Future Directions
The current body of research suggests promising avenues for further exploration:
- Therapeutic Potential : Investigating the long-term effects and therapeutic applications in clinical settings for conditions like Parkinson's disease and ADHD.
- Structural Modifications : Exploring derivatives of this compound could yield compounds with enhanced potency or selectivity for MAO-B or DAT.
- Pharmacokinetics Studies : Understanding how this compound interacts with other medications and its metabolic pathways will be crucial for developing safe therapeutic protocols.
Properties
IUPAC Name |
N-(2-aminoethyl)-3-chlorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNILSNGFSINJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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